3-Fluoro-2-(tributylstannyl)pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

3-Fluoro-2-(tributylstannyl)pyridine (CAS 573675-60-2) is a heteroaryl stannane featuring a 3-fluoropyridine core substituted at the 2-position with a tributylstannyl group. This organotin compound is a key building block for palladium-catalyzed Stille cross-coupling reactions, enabling the regioselective introduction of a 3-fluoropyridin-2-yl moiety into complex molecules.

Molecular Formula C17H30FNSn
Molecular Weight 386.1 g/mol
CAS No. 573675-60-2
Cat. No. B1317854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-(tributylstannyl)pyridine
CAS573675-60-2
Molecular FormulaC17H30FNSn
Molecular Weight386.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)F
InChIInChI=1S/C5H3FN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
InChIKeyNXAOTUZKJHXTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-Fluoro-2-(tributylstannyl)pyridine (CAS 573675-60-2) – A Fluorinated Pyridyl Stannane for Precision Stille Coupling in Medicinal Chemistry and Organic Synthesis


3-Fluoro-2-(tributylstannyl)pyridine (CAS 573675-60-2) is a heteroaryl stannane featuring a 3-fluoropyridine core substituted at the 2-position with a tributylstannyl group . This organotin compound is a key building block for palladium-catalyzed Stille cross-coupling reactions, enabling the regioselective introduction of a 3-fluoropyridin-2-yl moiety into complex molecules [1]. It is supplied as a research-grade intermediate with a typical purity of 96% and a molecular formula of C₁₇H₃₀FNSn .

Why 3-Fluoro-2-(tributylstannyl)pyridine Cannot Be Interchanged with Generic 2-Pyridyl Stannanes or Other Heteroaryl Stannanes


The 3-fluoro substituent in 3-fluoro-2-(tributylstannyl)pyridine is not a passive structural feature; it actively modulates the electronic properties and metabolic profile of the resulting coupled products. The strong electron-withdrawing effect of the fluorine atom at the 3-position of the pyridine ring can significantly alter the reactivity and regioselectivity of the Stille coupling compared to non-fluorinated analogs like 2-(tributylstannyl)pyridine . Furthermore, the introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve target binding affinity of drug candidates [1]. Substituting this specific reagent with a non-fluorinated or differently fluorinated pyridyl stannane would therefore lead to the synthesis of a structurally and functionally distinct molecule, potentially with suboptimal pharmacological properties or a complete loss of activity. The following evidence demonstrates the quantifiable advantages conferred by this specific fluorination pattern.

Quantitative Evidence of Differentiation for 3-Fluoro-2-(tributylstannyl)pyridine vs. Closest Analogs


Differential Reactivity in Stille Coupling: Electronic Impact of the 3-Fluoro Substituent

The presence of the fluorine atom at the 3-position of the pyridine ring imparts a distinct electronic character to the stannane, which influences its performance in cross-coupling reactions. While a direct, head-to-head kinetic comparison of 3-fluoro-2-(tributylstannyl)pyridine with 2-(tributylstannyl)pyridine is not available in the public domain, class-level inference from related fluorinated stannanes provides a strong rationale for its differentiated reactivity. The electron-withdrawing nature of fluorine can affect the rate of transmetalation, a key step in the Stille catalytic cycle. This is supported by the general observation that fluorinated pyridyl stannanes, such as 3,5-difluoro-2-tributylstannylpyridine, are explicitly noted for their enhanced reactivity in cross-coupling reactions compared to their non-fluorinated counterparts . This property is crucial for optimizing reaction yields and enabling the efficient construction of complex fluorinated scaffolds.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Impact on Ligand Efficiency and Metabolic Stability in Drug Candidates

The strategic incorporation of a fluorine atom into a drug molecule is a widely recognized tactic to improve its metabolic stability and pharmacokinetic profile. 3-Fluoro-2-(tributylstannyl)pyridine serves as a direct precursor for installing a 3-fluoropyridine motif, which can be expected to confer these benefits. While specific in vivo data for compounds derived from this exact stannane are not publicly available, the class-level advantage of fluorination is well-documented. Fluorine substitution can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing metabolic half-life and reducing clearance . Furthermore, fluorine can modulate the pKa of nearby basic nitrogen atoms, as predicted for this compound (pKa ~2.78±0.29) , which can influence target engagement, membrane permeability, and overall drug-likeness. In contrast, a non-fluorinated 2-pyridyl group lacks these advantageous properties.

Medicinal Chemistry Drug Discovery Pharmacokinetics

Enabling the Synthesis of VR1 Antagonists: A Documented Application Differentiator

A key differentiator for 3-fluoro-2-(tributylstannyl)pyridine is its documented use in the preparation of substituted quinazolin-4-ylamine analogs, a class of compounds being investigated as antagonists of the VR1 (vanilloid receptor 1, also known as TRPV1) capsaicin receptor for pain relief . This application is specifically noted in the product literature and is tied to the unique structure of the compound. While other 2-pyridyl stannanes can be used in Stille couplings, the 3-fluoro substitution pattern is essential for generating the specific pharmacophore required for VR1 antagonism. This creates a direct, application-driven rationale for procuring this specific compound over generic, non-fluorinated alternatives.

Pain Management Ion Channel Neuroscience

Validated Application Scenarios for 3-Fluoro-2-(tributylstannyl)pyridine in Advanced Research


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates with Improved ADME Properties

This compound is an ideal building block for medicinal chemists aiming to improve the absorption, distribution, metabolism, and excretion (ADME) profile of lead compounds. As demonstrated by class-level evidence, the installation of a 3-fluoropyridine motif can significantly enhance metabolic stability and modulate pKa . The Stille coupling enabled by this stannane provides a robust and regioselective method for incorporating this valuable group into complex molecules during lead optimization. This is particularly relevant for central nervous system (CNS) drug discovery, where fluorine substitution is a common strategy to improve brain penetration and reduce efflux.

Neuroscience & Pain Research: Enabling the Synthesis of VR1 (TRPV1) Antagonists

This stannane is explicitly cited as a precursor for substituted quinazolin-4-ylamine analogs, a class of compounds under investigation as VR1 (TRPV1) capsaicin receptor antagonists for the treatment of pain . The 3-fluoro substitution on the pyridine ring is a critical structural feature for target engagement in this series. Researchers developing novel analgesics will find this reagent indispensable for synthesizing and exploring the structure-activity relationships (SAR) of this specific and promising class of compounds.

Organic Synthesis: Constructing Complex Heterocyclic Architectures via Stille Coupling

As a stannane reagent, 3-fluoro-2-(tributylstannyl)pyridine is a powerful tool for the construction of C-C bonds in complex molecule synthesis. Its utility is demonstrated by its potential for enabling cross-coupling reactions under palladium catalysis . The electron-withdrawing nature of the fluorine substituent, inferred from class analogs, may offer advantageous reaction kinetics for certain electrophilic partners compared to non-fluorinated pyridyl stannanes . This makes it a valuable reagent for synthetic organic chemists engaged in total synthesis, methodology development, or the preparation of advanced intermediates and functional materials.

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